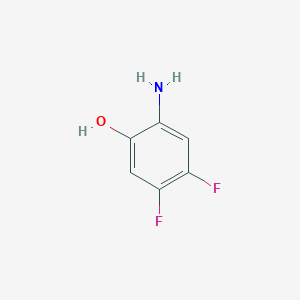

2-Amino-4,5-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXWABORGVGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372207 | |

| Record name | 2-amino-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163734-01-8 | |

| Record name | 2-amino-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,5-difluorophenol: A Technical Overview

CAS Number: 163734-01-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 2-Amino-4,5-difluorophenol, a fluorinated aromatic compound of interest in medicinal chemistry and organic synthesis. The strategic placement of fluorine atoms on the aminophenol scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the development of novel therapeutic agents.[1][2][3][4]

Core Data Presentation

A compilation of the physical and chemical properties of this compound is presented below. This data has been aggregated from various chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 163734-01-8 | [5][6][7] |

| Molecular Formula | C₆H₅F₂NO | [5][7] |

| Molecular Weight | 145.11 g/mol | [5][7] |

| Appearance | Solid | N/A |

| Purity | ≥98% | [6] |

Experimental Protocols

A plausible synthetic approach, based on procedures for analogous compounds, is the catalytic hydrogenation of 2-nitro-4,5-difluorophenol. This common transformation provides a direct route to the desired aminophenol.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of aminophenols from nitrophenols, a common method in organic synthesis.

References

- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. echemi.com [echemi.com]

- 6. 163734-01-8 this compound 2-氨基-4,5-二氟苯酚 -Win-Win Chemical [win-winchemical.com]

- 7. This compound [aromalake.com]

A Technical Guide to the Physicochemical Properties of 2-Amino-4,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of fluorine atoms, an amino group, and a hydroxyl group, impart unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Core Physicochemical Properties

The unique arrangement of functional groups and fluorine atoms in this compound governs its physical and chemical behavior, influencing its solubility, membrane permeability, and interactions with biological targets. While experimental data for this specific isomer is limited, the following table summarizes its known identifiers and provides estimated values for key physicochemical parameters based on available data for similar compounds and predictive models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 163734-01-8 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [3] |

| Appearance | Solid (Predicted) | - |

| Melting Point | 189-190 °C (Predicted for isomer) | [4][5] |

| Boiling Point | 246.5 ± 35.0 °C (Predicted for isomer) | [4][5] |

| Water Solubility | Sparingly soluble (Predicted by analogy) | - |

| pKa (Phenolic OH) | 8.79 ± 0.23 (Predicted for isomer) | [4][5] |

| logP | 1.2526 (For isomer: 4-Amino-2,5-difluorophenol) | [3] |

Note: Predicted values are for the isomer 5-Amino-2,4-difluorophenol and should be used as estimations for this compound. Experimental verification is recommended.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube sealed at one end to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute for a preliminary approximate measurement. For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology: Distillation Method

-

Apparatus: A micro-distillation apparatus is assembled with a small distilling flask, condenser, thermometer, and receiving vessel.

-

Procedure: A small volume of the sample is placed in the distilling flask with a boiling chip. The apparatus is heated gently.

-

Data Recording: The temperature is recorded when the liquid boils and a steady stream of distillate is collected. The atmospheric pressure should also be recorded.

Water Solubility Determination

Solubility in aqueous media is a critical factor for drug absorption and distribution.

Methodology: Shake-Flask Method

-

Procedure: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at physiological pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure: The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC Method

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

-

Apparatus: An HPLC system with a C18 column and a UV detector.

-

Procedure: A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of logP versus retention time is generated. The retention time of this compound is then measured under the same conditions.

-

Data Analysis: The logP of this compound is determined by interpolating its retention time on the calibration curve.

Experimental and Logical Workflows

Visualizing the workflow for determining the physicochemical properties and a potential synthetic route can aid in planning and execution.

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Role in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[6][7] this compound, with its multiple functional groups, serves as a versatile building block in the synthesis of complex bioactive molecules.

Kinase Inhibitors

Fluorinated phenols are key structural motifs in many kinase inhibitors.[8][9] The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can modulate the pKa of the phenol and engage in favorable orthogonal multipolar interactions with the protein target. The amino group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and is implicated in various diseases, including arthritis, and cancer.[10][11][12][13] As such, inhibitors of p38 MAPK are of significant therapeutic interest. The general structure of some p38 MAPK inhibitors incorporates a substituted phenol ring, suggesting that this compound could be a valuable starting point for the design of novel inhibitors targeting this pathway.

Caption: Simplified overview of the p38 MAPK signaling cascade.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its physicochemical properties, driven by the presence of fluorine and versatile functional groups, make it an attractive starting point for the design of kinase inhibitors and other targeted therapies. While further experimental validation of its properties is warranted, this guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-AMINO-2,4-DIFLUOROPHENOL | 113512-71-3 [amp.chemicalbook.com]

- 5. 5-AMINO-2,4-DIFLUOROPHENOL | 113512-71-3 [amp.chemicalbook.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-4,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorophenol is a substituted aromatic compound with the chemical formula C₆H₅F₂NO. Its structure, featuring an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The interplay of these functional groups dictates its electronic properties, reactivity, and potential for intermolecular interactions, which are critical for applications in drug design and synthesis of novel materials. This technical guide aims to provide a comprehensive understanding of its molecular structure and bonding.

Molecular Structure

The core of this compound is a planar hexagonal benzene ring. The substituents—an amino group (-NH₂), a hydroxyl group (-OH), and two fluorine atoms (-F)—are attached to this ring. The IUPAC numbering of the ring places the hydroxyl group at position 1, the amino group at position 2, and the fluorine atoms at positions 4 and 5.

Substituent Effects on the Aromatic Ring

The electronic nature of the benzene ring is significantly influenced by its substituents through inductive and resonance effects.

-

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups.[1][2] Their lone pairs of electrons on the nitrogen and oxygen atoms, respectively, can be delocalized into the π-system of the benzene ring through resonance.[1][3] This increases the electron density of the ring, particularly at the ortho and para positions relative to each substituent.[2][4] This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution.[5]

-

Fluorine (-F) Atoms: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect through the sigma bond, which deactivates the ring towards electrophilic attack.[6] However, like the amino and hydroxyl groups, it also possesses lone pairs that can be donated to the ring via resonance, a π-donating effect.[6] While the inductive effect of halogens generally outweighs their resonance effect, this resonance donation still directs incoming electrophiles to the ortho and para positions.[4]

The combination of these activating and deactivating groups on the same ring results in a complex electronic environment that governs the molecule's reactivity and intermolecular interactions.

Molecular Bonding and Geometry

The bonding in this compound is characterized by the sp² hybridization of the carbon atoms in the benzene ring, leading to a planar geometry with bond angles of approximately 120°.[7] The overlap of p-orbitals above and below the plane of the ring forms a delocalized π-electron system, which is a hallmark of aromatic compounds.[8]

Predicted Bond Lengths and Angles

While specific crystallographic data for this compound is unavailable, we can predict the bond lengths and angles based on data from similar substituted benzenes. The delocalized π-system in the benzene ring results in carbon-carbon bond lengths that are intermediate between a single and a double bond, typically around 1.39 Å.[7] The presence of electron-donating and electron-withdrawing substituents can cause minor deviations in these bond lengths and the endocyclic bond angles. For instance, fluorine substitution can lead to a slight shortening of the adjacent C-C bonds.[9]

Below is a table of representative bond lengths and angles for a substituted phenol, which can serve as an estimate for this compound.

| Bond | Representative Bond Length (Å) | Bond Angle | Representative Bond Angle (°) |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120 |

| C-O | 1.36 | C-C-O | 119 |

| O-H | 0.96 | C-O-H | 109 |

| C-N | 1.40 | C-C-N | 120 |

| N-H | 1.01 | H-N-H | 107 |

| C-F | 1.35 | C-C-F | 118 |

Note: These values are estimations based on general data for substituted phenols and anilines and have not been experimentally determined for this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for elucidating the structure of organic molecules. Although specific spectra for this compound are not available, we can predict the key features based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Broad peak due to hydrogen bonding.[10] |

| N-H (amino) | 3300-3500 | Two sharp bands for the symmetric and asymmetric stretches. |

| C-H (aromatic) | 3000-3100 | Stretching vibrations. |

| C=C (aromatic) | 1450-1600 | Ring stretching vibrations.[10] |

| C-O (phenol) | 1200-1260 | Stretching vibration.[10] |

| C-F (aryl fluoride) | 1100-1400 | Stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR:

-

Aromatic Protons (2H): Expected to appear in the range of 6.0-7.5 ppm. The exact chemical shifts and splitting patterns will be complex due to coupling with each other and with the fluorine atoms.

-

-OH Proton (1H): A broad singlet, typically in the range of 4-8 ppm.[11] Its position can be concentration and solvent-dependent.

-

-NH₂ Protons (2H): A broad singlet, typically in the range of 3-5 ppm.

¹³C NMR:

-

Aromatic Carbons (6C): Expected in the range of 100-160 ppm. The carbons directly bonded to the electronegative F, O, and N atoms will be significantly deshielded (shifted downfield). The C-F coupling will result in splitting of the carbon signals.

Experimental Protocols (Representative)

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12]

-

Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

-

Reference Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to define the 0 ppm chemical shift.[14]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[15][16]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Visualization of Molecular Structure

The following DOT script generates a 2D representation of the this compound molecule.

Caption: 2D structure of this compound.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the structural characterization of a molecule like this compound.

Caption: A logical workflow for the structural elucidation of an organic compound.

Conclusion

This compound possesses a rich molecular architecture defined by the interplay of electron-donating and electron-withdrawing substituents on an aromatic ring. While a lack of specific experimental data necessitates a predictive approach, a thorough understanding of fundamental chemical principles allows for a robust characterization of its probable structure and bonding. This guide provides a foundational understanding for researchers and professionals working with this and structurally related molecules, highlighting the key features that will govern its chemical behavior and potential applications. Further experimental and computational studies are warranted to provide precise quantitative data for this compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. iptsalipur.org [iptsalipur.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snscourseware.org [snscourseware.org]

- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

synthesis pathways for 2-Amino-4,5-difluorophenol

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable fluorinated intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal fluorine atoms and an ortho-aminophenol moiety, makes it an attractive building block for creating novel compounds with enhanced biological activity and metabolic stability. This technical guide outlines a robust and well-documented two-step synthetic pathway to this compound, commencing from the commercially available starting material, 3,4-difluorophenol. The synthesis involves an initial electrophilic nitration followed by a reduction of the nitro group. This document provides detailed experimental protocols for each step, a summary of quantitative data from analogous reactions, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Proposed Synthesis Pathway

The most direct and chemically sound approach to synthesizing this compound involves a two-step sequence starting from 3,4-difluorophenol:

-

Nitration: Electrophilic aromatic substitution on 3,4-difluorophenol to introduce a nitro group (-NO₂) ortho to the hydroxyl group, yielding the intermediate 4,5-difluoro-2-nitrophenol. The hydroxyl group is a strong activating group and directs ortho and para. Due to the fluorine atom at the para position (position 4), the nitration is directed to the ortho position (position 2).

-

Reduction: Conversion of the nitro group of 4,5-difluoro-2-nitrophenol to an amino group (-NH₂) to yield the final product, this compound. This transformation can be achieved through various established methods, including catalytic hydrogenation or chemical reduction.

The overall reaction scheme is presented below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4,5-Difluoro-2-nitrophenol (Nitration)

This protocol is adapted from standard procedures for the nitration of substituted phenols.[1][2][3][4] Careful temperature control is crucial to minimize the formation of byproducts.

Caption: Experimental workflow for the nitration of 3,4-difluorophenol.

Materials and Reagents:

-

3,4-Difluorophenol

-

90% Nitric Acid (HNO₃)

-

Dichloromethane (DCM), anhydrous

-

Methylcyclohexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Sodium Chloride (for ice-salt bath)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of phenol).

-

Prepare an ice-salt bath and cool the solution to -10°C with vigorous stirring.

-

Slowly add 90% nitric acid (1.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at or below -5°C. This process may take approximately 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

-

At the end of the reaction, collect the precipitate by vacuum filtration.

-

Wash the collected solid several times with small portions of cold dichloromethane.

-

For purification, the crude solid can be dissolved in diethyl ether, washed with water, and dried over anhydrous magnesium sulfate. After evaporating the solvent, the resulting solid is recrystallized from methylcyclohexane to yield pure 4,5-difluoro-2-nitrophenol as a pale yellow solid.[1]

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group can be effectively carried out using several methods. Two common and reliable protocols are provided below.

This method is clean and often provides high yields, but requires access to a hydrogenation apparatus.[5][6]

Caption: Workflow for the catalytic hydrogenation of 4,5-difluoro-2-nitrophenol.

Materials and Reagents:

-

4,5-Difluoro-2-nitrophenol

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol or Methanol

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Celite®

Procedure:

-

To a hydrogenation vessel, add 4,5-difluoro-2-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd).

-

Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

This is a classic and effective method for nitro group reduction that does not require specialized pressure equipment.[7][8][9][10]

Materials and Reagents:

-

4,5-Difluoro-2-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

Procedure:

-

In a round-bottom flask, dissolve 4,5-difluoro-2-nitrophenol (1.0 eq) in ethanol (approx. 15 mL per gram of substrate).

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain acidic conditions).

-

Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A tin hydroxide precipitate will form.

-

Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Data Presentation

The following table summarizes quantitative data for reactions analogous to the steps described above. This data is provided to give researchers an expected range for yields and reaction conditions.

| Step | Starting Material | Product | Reagents & Conditions | Yield | Reference |

| 1. Nitration | 2,4-Difluorophenol | 2,4-Difluoro-6-nitrophenol | Isopropyl nitrate, H₂SO₄, DCM, RT, 15 min | 83% | [3] |

| 1. Nitration | 2-Fluorophenol | 2-Fluoro-4-nitrophenol | 90% HNO₃, DCM, -10°C to 0°C, 1 hr | ~30% | [1] |

| 2. Reduction | p-Nitrophenol | p-Aminophenol | H₂ (1 atm), Pd/C, Methanol, RT | >99% | [5] |

| 2. Reduction | 4-(4-chlorophenylthio)-2-nitrophenol | 2-Amino-4-(4-chlorophenylthio)phenol | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | ~70% | [11] |

| 2. Reduction | Various nitroarenes | Various anilines | SnCl₂·2H₂O, Ethanol, 30°C, 2 hr (ultrasound) | 39-98% | [8] |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of 3,4-difluorophenol followed by the reduction of the resulting 4,5-difluoro-2-nitrophenol. The protocols provided are based on well-established chemical transformations and offer flexibility in the choice of reagents and equipment. The detailed workflows and compiled data from similar reactions serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this key fluorinated building block for further research and development.

References

- 1. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. Phenyl-2-Propanones from Phenyl-2-Nitropropenes using Tin(II)Chloride - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-Amino-4,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-4,5-difluorophenol (CAS No: 163734-01-8), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data to facilitate its identification, characterization, and utilization in research and development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.85 | s (br) | - | OH |

| 6.91 | t | 9.5 | H-6 |

| 6.68 | t | 9.5 | H-3 |

| 4.75 | s (br) | - | NH₂ |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the OH and NH₂ peaks is due to chemical exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 147.2 (dd, J = 240, 15 Hz) | C-4 |

| 145.0 (dd, J = 235, 14 Hz) | C-5 |

| 136.8 (d, J = 8 Hz) | C-1 |

| 125.5 (d, J = 5 Hz) | C-2 |

| 114.8 (d, J = 18 Hz) | C-6 |

| 102.1 (d, J = 20 Hz) | C-3 |

Note: The splitting patterns (d, dd) are due to carbon-fluorine coupling.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | O-H, N-H stretching |

| 3080 - 3010 | Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | Aromatic C=C stretching, NH₂ scissoring |

| 1520 - 1470 | Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-O stretching (phenol) |

| 1250 - 1150 | Very Strong | C-F stretching |

| 1180 - 1100 | Strong | C-N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 117 | 45 | [M - CO]⁺ |

| 89 | 30 | [M - CO - HCN]⁺ |

| 69 | 15 | [C₄H₃F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] DMSO-d₆ is often preferred for aminophenols to observe the exchangeable OH and NH₂ protons.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[2]

-

Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[4]

-

Place a small amount (1-2 mg) of this compound into the mortar and grind it to a very fine powder.[4][5]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4] The typical sample to KBr ratio is about 1:100.[5]

-

Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[5][6]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak and major fragment ions are identified and labeled.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure of this compound with key spectroscopic handles.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Amino-4,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-4,5-difluorophenol (CAS No. 163734-01-8). The information compiled is essential for the safe use of this compound in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. While specific experimental data for this compound is limited, the following table summarizes available information and data from closely related isomers.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂NO | [1][2] |

| Molecular Weight | 145.11 g/mol | [1][3] |

| Appearance | Brown solid | [4] |

| Purity | ≥97% | [1] |

| Melting Point | 135-140 °C | [5] |

| Flash Point | >110 °C | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Hazard Identification and Safety Precautions

This compound and its isomers are classified as hazardous substances. The following table outlines the hazard classifications based on available data for related compounds.

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | [6][7] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | [6][7] |

Precautionary Statements: [8]

-

P261: Avoid breathing dust/fumes.

-

P264: Wash all exposed external body areas thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P405: Store locked up.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

-

Limit all unnecessary personal contact.

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Do not eat, drink, or smoke when handling.

-

Wash hands thoroughly with soap and water after handling.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

Storage: [8]

-

Store in original, tightly sealed containers.

-

Store in a cool, dry, and well-ventilated area.

-

Protect from environmental extremes.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

For major quantities, consider storage in bunded areas isolated from community water sources.

Experimental Protocols & Workflows

Adherence to a strict workflow is essential when working with this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

The following first-aid measures are recommended for exposure to this compound and its isomers:

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. | [7] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [7] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention. | [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use extinguishing media appropriate for the surrounding fire.[7]

-

Special Hazards: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[7]

-

Fire-Fighting Procedures: Alert the fire brigade. Wear self-contained breathing apparatus and protective gloves. Prevent spillage from entering drains or water courses. Cool fire-exposed containers with water spray from a protected location.[8]

Accidental Release Measures

-

Minor Spills: Clean up all spills immediately. Avoid contact with skin and eyes. Wear impervious gloves and safety glasses. Use dry clean-up procedures and avoid generating dust. Vacuum up spilled material and place it in a clean, dry, sealable, labeled container.[8]

-

Major Spills: Clear the area of personnel and move upwind. Alert the fire brigade. Control personal contact with the substance by using protective equipment and a dust respirator. Prevent spillage from entering drains, sewers, or water courses.[8]

Toxicological and Ecological Information

Care should be taken to prevent its release into the environment. Do not let the product enter drains.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[6][8]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most up-to-date SDS for this compound from their supplier before handling the material. All users must be properly trained in the safe handling of hazardous chemicals.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 163734-01-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemshuttle.com [chemshuttle.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Amino-4,5-difluorophenol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5-difluorophenol, a key fluorinated building block for organic synthesis, particularly in the realm of medicinal chemistry. This document details its commercial availability, outlines a representative synthetic protocol, presents key analytical data, and explores its application in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound (CAS No. 163734-01-8) is commercially available from a range of chemical suppliers specializing in research chemicals and fluorinated building blocks. The purity and available quantities vary by supplier, with lead times for some vendors suggesting it is synthesized on demand. Researchers are advised to request certificates of analysis for lot-specific purity information.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Purity | Available Quantities |

| Manchester Organics | 163734-01-8 | 97%[1] | 1g, 5g (larger quantities on request) |

| Fluoropharm Co., Ltd. | 163734-01-8 | 98% (Min, HPLC) | Gram to Kilogram scales |

| Echemi (various traders) | 163734-01-8 | 98% to 99% (Pharmaceutical Grade)[2] | Gram to Kilogram scales |

| Apollo Scientific | 163734-01-8 | Not specified | 250mg |

| Ambeed | 163734-01-8 | Not specified (analytical data available) | Inquire |

Physicochemical and Spectroscopic Data

The unique arrangement of the amino, hydroxyl, and fluorine substituents on the phenyl ring gives this compound distinct physicochemical properties that are valuable in drug design. The fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding interactions with target proteins.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol [1] |

| CAS Number | 163734-01-8[1] |

| Appearance | Solid (form may vary by supplier) |

| Purity | Typically ≥97% |

Table 3: Representative ¹H and ¹³C NMR Data (Predicted)

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~9.0-9.5 (br s, 1H) | -OH |

| ~6.7-7.0 (m, 1H) | Ar-H |

| ~6.5-6.7 (m, 1H) | Ar-H |

| ~4.5-5.0 (br s, 2H) | -NH₂ |

Table 4: Representative Mass Spectrometry Data

| Technique | Expected m/z |

| Electron Ionization (EI) | 145 (M⁺), fragments corresponding to loss of CO, HCN, F |

| Electrospray Ionization (ESI) | 146 [M+H]⁺, 144 [M-H]⁻ |

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on synthetic routes for its isomers, a plausible and representative multi-step synthesis can be proposed. The general strategy involves the nitration of a suitable difluorophenol precursor, followed by the reduction of the nitro group to an amine.

Representative Experimental Protocol

Step 1: Nitration of 3,4-Difluorophenol to 4,5-Difluoro-2-nitrophenol

-

To a stirred solution of 3,4-difluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid alone) at a controlled temperature, typically between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TTC).

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 4,5-difluoro-2-nitrophenol.

Step 2: Reduction of 4,5-Difluoro-2-nitrophenol to this compound

-

Dissolve the 4,5-difluoro-2-nitrophenol (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under elevated pressure.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms. The difluorophenol moiety, as present in this compound, is a valuable pharmacophore that can engage in specific hydrogen bonding and other polar interactions within the active sites of biological targets.

Role as a Scaffold for Kinase Inhibitors

Recent research has highlighted the importance of the difluorophenol group in the design of potent and selective kinase inhibitors. Specifically, this moiety has been identified as a key structural element for inhibitors of Vaccinia-related Kinases (VRK1 and VRK2).[3] These serine/threonine kinases are implicated in various cellular processes, including cell division and neurological functions, making them attractive targets for therapeutic intervention in oncology and neurology.[3]

The difluorophenol group in these inhibitors has been shown to form favorable polar interactions with structurally conserved residues within the ATP-binding site of VRK1 and VRK2.[3] The ortho-amino and hydroxyl groups of this compound provide versatile handles for further chemical modification, allowing for the synthesis of libraries of compounds to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

References

Unlocking the Potential of 2-Amino-4,5-difluorophenol: A Technical Guide for Researchers

Introduction

2-Amino-4,5-difluorophenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[1][2] However, publicly available research specifically detailing the synthesis, biological activity, and applications of this compound is currently limited. This technical guide aims to bridge this gap by proposing potential research avenues for this compound. By drawing parallels with its isomers and other structurally related fluorinated aromatic molecules, this document provides a framework for its synthesis, suggests potential biological activities to investigate, and offers detailed, adaptable experimental protocols.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for this compound is scarce, its basic properties can be inferred from its structure. This section proposes a potential synthetic route based on established methods for analogous compounds.[3]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 46.3 Ų |

Data is computationally generated and should be experimentally verified.

Proposed Synthetic Pathway

A plausible synthetic route for this compound involves the nitration of 1,2-difluorobenzene followed by hydroxylation and subsequent reduction of the nitro group. This approach is adapted from established syntheses of similar fluorinated aminophenols.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and requires experimental optimization.

Step 1: Nitration of 1,2-Difluorobenzene

-

To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), slowly add 1,2-difluorobenzene (0.1 mol).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-4-nitrobenzene.

Step 2: Hydroxylation of 1,2-Difluoro-4-nitrobenzene

-

Dissolve 1,2-difluoro-4-nitrobenzene (0.05 mol) in dimethyl sulfoxide (DMSO) (100 mL).

-

Add powdered potassium hydroxide (0.06 mol) portion-wise while stirring vigorously.

-

Heat the mixture to 80 °C and maintain for 6 hours, monitoring the reaction by TLC.

-

Cool the mixture, pour into water, and acidify with dilute HCl.

-

Extract the product with ethyl acetate (3 x 75 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 4,5-difluoro-2-nitrophenol.

Step 3: Reduction of 4,5-Difluoro-2-nitrophenol

-

Dissolve 4,5-difluoro-2-nitrophenol (0.02 mol) in ethanol (100 mL) in a hydrogenation vessel.

-

Add 10% palladium on activated carbon (1.0 g).

-

Pressurize the vessel with hydrogen gas (1 atm) and stir the mixture overnight at room temperature.[3]

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to yield this compound.

Potential Research Areas and Biological Activities

The unique structural features of this compound, namely the ortho-aminophenol moiety and vicinal fluorine atoms, make it a promising candidate for several areas of research.

Precursor for Heterocyclic Synthesis (Benzoxazoles)

Ortho-aminophenols are key precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] this compound can be used to synthesize novel fluorinated benzoxazoles.

Caption: Workflow for synthesis and screening of benzoxazoles.

Experimental Protocol: Synthesis of a 2-Aryl-5,6-difluorobenzoxazole

This is a general procedure that can be adapted for various carboxylic acids.[6]

-

In a round-bottom flask, combine this compound (1 mmol), a substituted benzoic acid (1.1 mmol), and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at 150-180 °C for 4-6 hours.

-

Cool the reaction mixture and carefully add it to a stirred solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-5,6-difluorobenzoxazole.

Enzyme Inhibition

Fluorinated phenols and related compounds are known to be inhibitors of various enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT).[7][8] The fluorine atoms in this compound can alter its electronic properties and binding interactions within an enzyme's active site, making it a candidate for screening against a panel of enzymes.[9][10]

Potential Enzyme Targets and Analogous Inhibitor Data

| Enzyme Target | Analogous Fluorinated Inhibitor Class | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Tyrosinase | Fluorophenols | Kᵢ values vary with fluorine position | [8] |

| Catechol-O-Methyltransferase (COMT) | Fluorinated Catechols | IC₅₀ values in the nanomolar to micromolar range | [7] |

| Serine Proteases | Trifluoromethyl ketones | Potent inhibition observed | [10] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on fluorophenol inhibition of tyrosinase.[8]

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (50 mM, pH 6.8).

-

Prepare various concentrations of this compound in DMSO.

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at 25 °C.

-

Initiate the reaction by adding L-DOPA as the substrate.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Caption: Proposed tyrosinase inhibition by this compound.

Antimicrobial Activity

The introduction of fluorine atoms into heterocyclic and aromatic structures is a well-established strategy for enhancing antimicrobial activity.[11][12] Fluorinated compounds can exhibit improved penetration through microbial cell membranes and may have altered interactions with bacterial or fungal enzymes.

Antimicrobial Activity of Structurally Related Fluorinated Compounds

| Compound Class | Organism | Activity (MIC) | Reference |

| Fluorinated Pyrazolines | Escherichia coli | 79 µM | [12] |

| Fluorinated Pyrazolines | Pseudomonas aeruginosa | 90 µM | [12] |

| Fluorinated Benzenesulphonamides | E. coli, S. aureus, C. albicans | MICs in the range of 6-7 mg/mL | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is not extensively available, its chemical structure suggests significant potential in several research domains. This guide provides a foundational framework for initiating research on this promising compound by proposing a synthetic route and outlining key areas for biological investigation, complete with adaptable experimental protocols. The exploration of this compound as a precursor for novel benzoxazoles, as a potential enzyme inhibitor, and as an antimicrobial agent could lead to the development of new therapeutic agents and functional materials. Experimental validation of these proposed research directions is a critical next step in unlocking the full potential of this fluorinated building block.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Amino-4,5-difluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-difluorophenol is a valuable fluorinated building block in organic synthesis, primarily utilized in the preparation of 5,6-difluorobenzoxazole derivatives. The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, often leading to compounds with enhanced biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on its potential as a precursor for antimicrobial agents.

Application Notes: Synthesis of 5,6-Difluorobenzoxazoles as Potential Antimicrobial Agents

Derivatives of benzoxazole are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The 5,6-difluorobenzoxazole scaffold, synthesized from this compound, is of particular interest for the development of novel antimicrobial agents.

Mechanism of Action: FtsZ Inhibition

A promising target for the development of new antibacterial drugs is the Filamentous temperature-sensitive Z (FtsZ) protein.[2][3] FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division, a process essential for bacterial cytokinesis.[2][4] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to the inhibition of cell division, filamentation of the bacteria, and ultimately cell death.[3][5] Several classes of compounds, including benzamide and benzoxazole derivatives, have been identified as FtsZ inhibitors.[3][6] The fluorinated benzoxazole scaffold is a promising pharmacophore for the design of novel FtsZ inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Difluorobenzoxazol-2(3H)-one

This protocol describes the cyclization of this compound using triphosgene as a carbonylating agent. This method is adapted from established procedures for the synthesis of related oxazolidinones.[7]

Reaction Scheme:

Materials:

-

This compound

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas

-

Standard laboratory glassware, including a three-necked round-bottomed flask, dropping funnel, and equipment for extraction and filtration.

-

Magnetic stirrer and ice bath.

Procedure:

-

In a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add triethylamine (2.1 equiv) to the stirred solution.

-

In a separate flask, prepare a solution of triphosgene (0.36 equiv) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[7]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 5,6-Difluorobenzoxazol-2(3H)-one.

Table 1: Quantitative Data for the Synthesis of 5,6-Difluorobenzoxazol-2(3H)-one (Representative)

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | Triphosgene | Triethylamine | DCM | 16 | 0 to 22 | 85-95 (estimated) |

Note: The yield is an estimate based on similar reactions reported in the literature for the synthesis of oxazolidinones from amino alcohols.[7]

Application in the Synthesis of 2-Substituted 5,6-Difluorobenzoxazoles

This compound can also be used to synthesize a variety of 2-substituted 5,6-difluorobenzoxazoles through condensation reactions with carboxylic acids, aldehydes, or other carbonyl-containing compounds. These derivatives are of interest for screening for various biological activities.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-4,5-difluorophenol as a Strategic Building Block for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-amino-4,5-difluorophenol as a key building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The strategic incorporation of fluorine atoms into small molecules can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The difluorophenol moiety, in particular, has been identified as a critical structural feature for potent inhibition of various protein kinases by participating in favorable polar interactions within the ATP-binding site.[3]

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound and its isomers are valuable precursors for a range of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The unique electronic properties of the difluorinated ring system make it a privileged scaffold in medicinal chemistry.

-

Dual Src/Abl Kinase Inhibitors: The core structure of this compound is related to key intermediates in the synthesis of potent dual inhibitors of Src and Abl kinases, such as bosutinib.[4][5] These kinases are crucial in the signaling pathways of chronic myelogenous leukemia (CML).[4][5] Bosutinib, a synthetic quinolone derivative, effectively inhibits the autophosphorylation of both kinases, leading to apoptosis in cancer cells.[4]

-

Vaccinia-Related Kinase (VRK) Inhibitors: The difluorophenol group is essential for binding to the ATP-binding sites of VRK1 and VRK2, which are associated with cell division and neurological disorders.[3] Cocrystal structures reveal that this moiety forms a hydrogen bond network with conserved residues in the kinase domain, highlighting its importance for inhibitory activity.[3]

-

Other Kinase Targets: Fluorinated aminophenol derivatives have also shown potent inhibitory activity against kinases in the RAF/MEK/ERK signaling pathway, a central cascade in many cancers.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of compounds derived from difluorophenol building blocks.

Table 1: Synthesis of a Key Kinase Inhibitor Intermediate

| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| O-Arylation | 2,4-Difluorophenol | 6-Chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one | CuI, K₂CO₃ | Toluene | 100 | 12-24 | ~85 | >95 | [6] |

| Cyclization | 3-(2-aminophenyl)-3-oxopropanenitrile | N,N-dimethylformamide dimethyl acetal | - | DMF | Reflux | - | - | - | [7] |

| Amination | 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | N-methylpiperazine | NaI | N-methylpiperazine | 80 | 12 | - | >98 | [5] |

Table 2: Biological Activity of Difluorophenol-Containing Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) | Cellular Assay (EC₅₀, µM) | Reference |

| 5i | Protein Kinase B/AKT | 1.26 | - | [8] |

| 5i | ABL Tyrosine Kinase | 1.50 | HUVEC Tube Formation (Competitive with Pazopanib) | [8] |

| 26 | VRK1 | 0.150 | - | [3] |

| 18 | BRAFV600E | 0.001 | p-ERK Inhibition (0.09) | [1] |

| Bosutinib | Src/Abl | - | Inhibition of cell growth and apoptosis | [4] |

Experimental Protocols

Protocol 1: Synthesis of a 6-(2,4-Difluorophenoxy) Derivative as a p38α MAPK Inhibitor Precursor

This protocol outlines a general procedure for the copper-catalyzed O-arylation of a heterocyclic core with 2,4-difluorophenol, a key step in synthesizing a class of p38α MAPK inhibitors.[6]

Materials and Equipment:

-

6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

-

2,4-Difluorophenol

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).

-

Add 2,4-difluorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).[6]

-

Add anhydrous toluene to the flask to create a stirrable suspension.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-(2,4-difluorophenoxy) derivative.

Mandatory Visualizations

Signaling Pathway

Caption: Dual inhibition of BCR-Abl and Src kinases by a difluorophenol-based inhibitor.

Experimental Workflow

Caption: General workflow for the synthesis of a difluorophenoxy derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-4,5-difluorophenol in Chemical Synthesis and Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals